molecular formula C10H18ClNO3 B2693209 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2173996-79-5

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2693209
CAS RN: 2173996-79-5
M. Wt: 235.71
InChI Key: VYKRWYJGKJHCJH-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .


Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C5H10ClNO2, and its molecular weight is 151.59 .

Scientific Research Applications

Coordination Chemistry and Frameworks

Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the reaction conditions. These structures have potential applications in materials science for their unique coordination geometry and potential for forming intricate molecular architectures (S. Ghosh, G. Savitha, P. K. Bharadwaj, 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides have been conducted to study their conformation and inhibitory abilities on GABA binding, demonstrating the importance of pyrrolidine derivatives in biochemical and pharmaceutical research (C. Burgos et al., 1992).

Organic Synthesis Methodologies

Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, illustrating advanced methodologies in organic synthesis for constructing complex molecules, which can have wide-ranging applications in developing pharmaceuticals and materials (Y. Kang et al., 2015).

Molecular Extractions and Separations

The extraction of pyridine-3-carboxylic acid demonstrates the relevance of pyrrolidine derivatives in enhancing separation processes, critical for pharmaceutical and chemical manufacturing (Sushil Kumar, B. V. Babu, 2009).

Luminescence and Photophysical Properties

Lanthanide-based coordination polymers assembled from aromatic carboxylic acids have been studied for their photophysical properties, indicating the potential of pyrrolidine derivatives in the development of materials with specific optical properties (S. Sivakumar et al., 2011).

Future Directions

The pyrrolidine ring, a key component of “3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride”, is a versatile scaffold for novel biologically active compounds . Therefore, it’s expected that future research will continue to explore the potential of this compound in drug discovery .

properties

IUPAC Name

3-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-4-11-7-10)8-1-5-14-6-2-8;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKRWYJGKJHCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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